molecular formula C10H13BrN2O B13018797 2-(5-Bromopyridin-2-yl)-N-isopropylacetamide

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide

Cat. No.: B13018797
M. Wt: 257.13 g/mol
InChI Key: NFUOKZKBZZHBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N. This particular compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an isopropylacetamide group attached to the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-N-isopropylacetamide typically involves the bromination of pyridine derivatives followed by the introduction of the isopropylacetamide group. One common method involves the reaction of 5-bromopyridine with isopropylamine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C10H13BrN2O/c1-7(2)13-10(14)5-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

NFUOKZKBZZHBCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1=NC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.